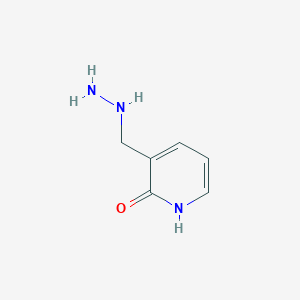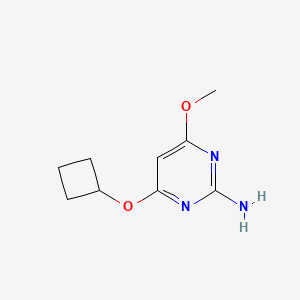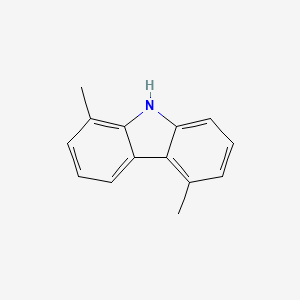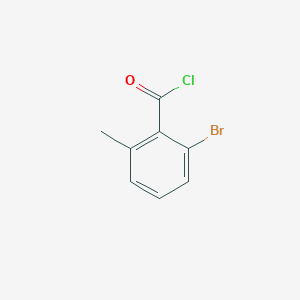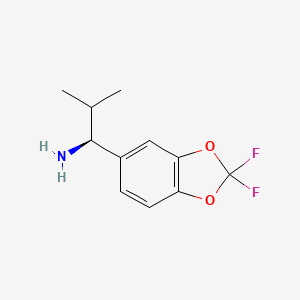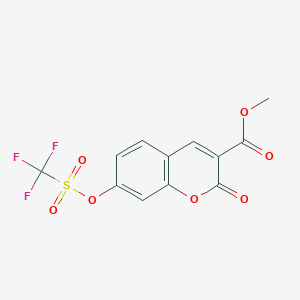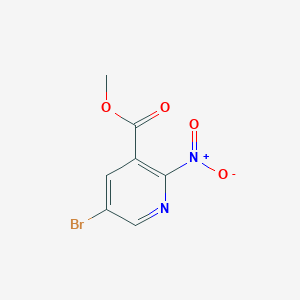
Methyl 5-bromo-2-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-nitronicotinate is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a nitro group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method starts with 5-bromo nicotinic acid, which is then nitrated to introduce the nitro group at the 2-position. The final step involves esterification to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-2-nitronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Organoboron reagents with a palladium catalyst under mild conditions.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Methyl 5-bromo-2-aminonicotinate.
Coupling: Biaryl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-nitronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is involved in the synthesis of metal-organic frameworks (MOFs) with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-nitronicotinate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors .
Comparación Con Compuestos Similares
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 5-bromo-2-chloronicotinate: Contains a chlorine atom instead of a nitro group
Uniqueness: Methyl 5-bromo-2-nitronicotinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H5BrN2O4 |
|---|---|
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)3-9-6(5)10(12)13/h2-3H,1H3 |
Clave InChI |
URSHBGZRFDSBBN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


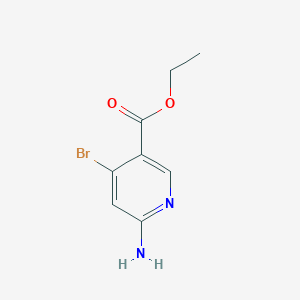
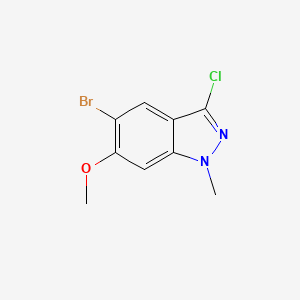
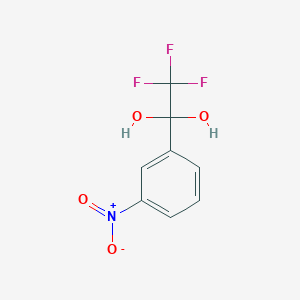
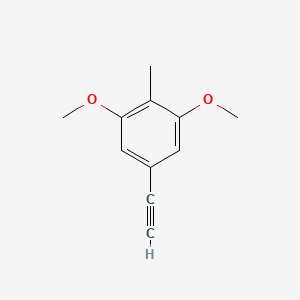
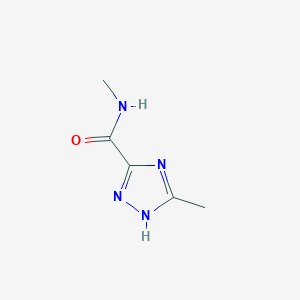

![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
